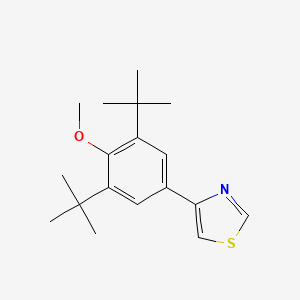

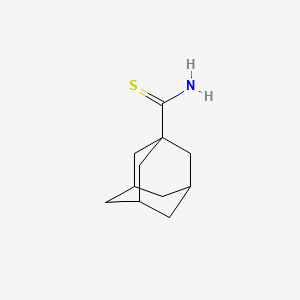

4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine” is a phosphine ligand . It has the empirical formula C30H46ClO2P and a molecular weight of 505.11 . Another related compound is “(3,5-DI-TERT-BUTYL-4-METHOXYPHENYL) BORONIC ACID” with the empirical formula C15H25BO3 and a molecular weight of 264.17 .

Synthesis Analysis

“Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine” has been used as a reactant for synthesis of phosphine-containing amino acids and peptide-based catalyst ligands . It has also been used in asymmetric hydrogenation with iridium catalysts, condensations with optically active diols, and chemoselective reactions .Chemical Reactions Analysis

“Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine” is suitable for various types of coupling reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .Physical And Chemical Properties Analysis

“Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine” is a solid at room temperature . Its melting point is between 114-119 °C .Scientific Research Applications

Synthesis and Binding Profile

4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole is part of a novel series of selective serotonin-3 receptor antagonists. Its synthesis and binding profile have been studied, demonstrating its effectiveness in penetrating the blood-brain barrier, making it a useful pharmacological tool for both in vitro and in vivo studies (Rosen et al., 1990).

Excited-State Intramolecular Proton Transfer (ESIPT)

Studies on thiazolo[5,4-d]thiazole (TzTz) derivatives, including compounds related to 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole, show that they undergo a reversible type excited-state intramolecular proton transfer (ESIPT). This mechanism leads to emissions that can be tuned from blue to yellow, making these compounds suitable for white organic light emitting diode (WOLED) applications (Zhang et al., 2016).

Anti-Inflammatory Activity

Some derivatives of 2,6-di-tert-butylphenols, which include 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole, have been synthesized and found to exhibit potent anti-inflammatory and analgesic activities. These compounds have been tested in various animal models, showing promising results in reducing inflammation (Isomura et al., 1983).

Antithrombotic Activity

A thiazole compound related to 4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole has been identified as a potent inhibitor of collagen-induced platelet aggregation. It has shown effectiveness in several animal species and could have high potential as an antithrombotic agent (Nishizawa et al., 1982).

Safety and Hazards

For “(3,5-DI-TERT-BUTYL-4-METHOXYPHENYL) BORONIC ACID”, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name |

4-(3,5-ditert-butyl-4-methoxyphenyl)-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NOS/c1-17(2,3)13-8-12(15-10-21-11-19-15)9-14(16(13)20-7)18(4,5)6/h8-11H,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSLRTCRLDCNOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C2=CSC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-Ditert-butyl-4-methoxyphenyl)-1,3-thiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Amino-1H,2H,3H,9H-pyrrolo[2,1-B]quinazolin-9-one](/img/structure/B1335997.png)

![1-[(4-Bromophenyl)methyl]indole](/img/structure/B1336000.png)

![Ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B1336010.png)